![molecular formula C13H23NO4 B13484765 rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid](/img/structure/B13484765.png)
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, an ethyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid typically involves the protection of the amine group in the piperidine ring using a tert-butoxycarbonyl (Boc) groupOne common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups present in the molecule.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group serves as a protecting group, allowing selective reactions to occur at other functional sites. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate its activity and interactions with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents, such as:
- rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid
- rac-(2R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid
Uniqueness
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other piperidine derivatives may not be suitable.
Propriétés
Formule moléculaire |
C13H23NO4 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
(2R,4R)-2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-5-10-8-9(11(15)16)6-7-14(10)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10-/m1/s1 |
Clé InChI |
KKJDKPYJZNEFRV-NXEZZACHSA-N |
SMILES isomérique |
CC[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CCC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13484682.png)
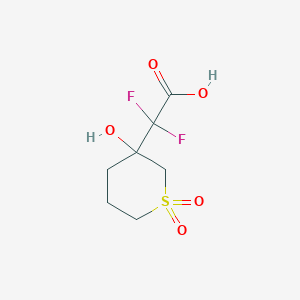
![Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13484694.png)

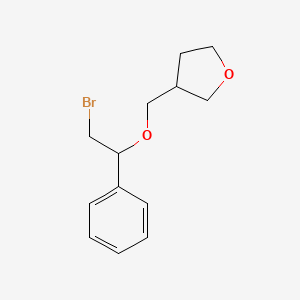
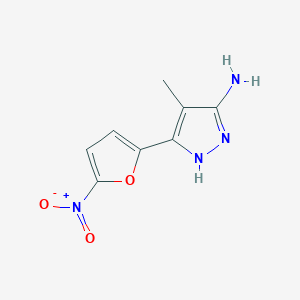
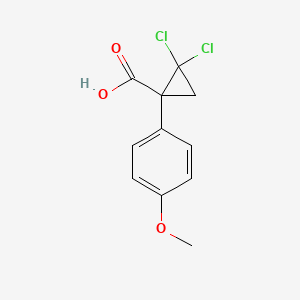
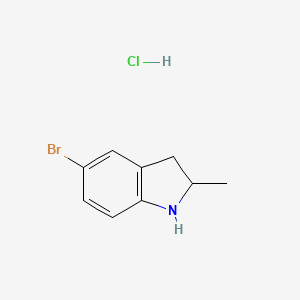
![tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B13484732.png)
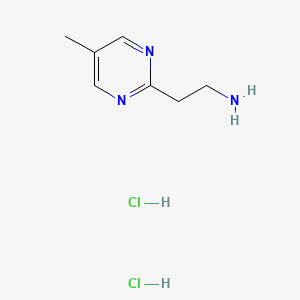
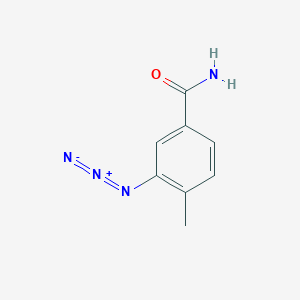

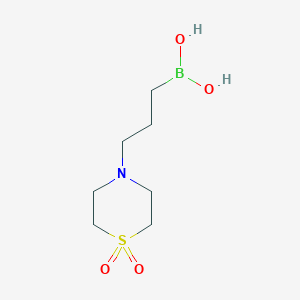
![1-{3-Azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}-2-chloroethan-1-one](/img/structure/B13484760.png)
